Molecular Weight and Lipophilicity Differential for SAR
The target compound, 4-{[Benzyl(propyl)amino]methyl}aniline, is defined by its N-propyl substituent, which confers a distinct molecular weight and predicted lipophilicity compared to its N-methyl and N-ethyl analogs. These physicochemical differences are fundamental to its potential as a lead optimization scaffold in medicinal chemistry SAR studies . This differentiation is based on class-level inference from the aryl-benzylamine patent family, where such N-alkyl variations are key to modulating activity [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 254.37 g/mol |
| Comparator Or Baseline | 4-{[Benzyl(methyl)amino]methyl}aniline: 226.32 g/mol |
| Quantified Difference | 28.05 g/mol increase |
| Conditions | Calculated molecular weight |
Why This Matters
The higher molecular weight and different N-alkyl chain directly influence a compound's physicochemical properties (e.g., logP, solubility), which are critical parameters in drug-likeness and target engagement; researchers must procure the correct analog to maintain SAR integrity.
- [1] Angst, D., Bollbuck, B., Janser, P., Quancard, J., & Stiefl, N. J. (2011). Aryl benzylamine compounds. U.S. Patent Application No. 20110190258. View Source
